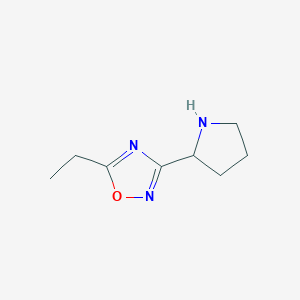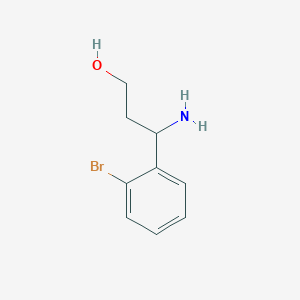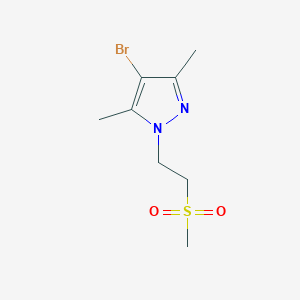
5-Ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
5-Ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, also known as EPOX, is a heterocyclic compound containing five carbon atoms, three nitrogen atoms, and two oxygen atoms. It is a member of the pyrrolidine family of compounds and has been widely studied in recent years due to its potential applications in medicine and industry. EPOX is a versatile compound and has been used in a variety of research applications, ranging from drug synthesis to catalysis.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. Studies by Bayrak et al. (2009) and Krolenko et al. (2016) have synthesized various 1,2,4-triazoles and 1,2,4-oxadiazole derivatives, finding them to have strong antimicrobial effects against various pathogens. These findings suggest the potential of 5-Ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009); (Krolenko et al., 2016).
Antitubercular and Anticancer Applications
Compounds containing the 1,2,4-oxadiazole motif, such as those studied by Joshi et al. (2015) and Zhang et al. (2005), have shown promising antitubercular and anticancer activities. These activities are attributed to the structural characteristics of the 1,2,4-oxadiazole ring, providing a basis for further investigation into the development of new therapeutic agents targeting tuberculosis and various cancers (Joshi et al., 2015); (Zhang et al., 2005).
Material Science and OLEDs
In the field of material science, particularly in the development of organic light-emitting diodes (OLEDs), oxadiazole derivatives, including those related to this compound, have been explored for their electron-transporting and hole-blocking capabilities. Studies by Wang et al. (2001) and Shih et al. (2015) highlight the synthesis of oxadiazole-containing compounds and their application in enhancing the performance of OLEDs, indicating the versatility of these compounds beyond biological applications (Wang et al., 2001); (Shih et al., 2015).
Propiedades
IUPAC Name |
5-ethyl-3-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-7-10-8(11-12-7)6-4-3-5-9-6/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCIDCRGPNBLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)

![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)




![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)

methylamine](/img/structure/B1527494.png)

![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)